
4-ethynyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 1415560-20-1 . It has a molecular weight of 142.2 . It is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is given asThis compound . The InChI code for this compound is 1S/C11H10/c1-2-9-5-3-6-10-7-4-8-11(9)10/h1,3,5-6H,4,7-8H2 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 142.2 . More specific physical and chemical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
4-ethynyl-2,3-dihydro-1H-indene serves as a precursor in the synthesis of various indene derivatives, contributing to the field of organic synthesis and chemical reactivity. For instance, electrophilic cyclization techniques have been employed to synthesize 3-iodo-1H-indene derivatives from 2-substituted ethynylmalonates, showcasing the versatility of ethynyl-indene compounds in cyclization reactions (Khan & Wirth, 2009). Furthermore, the cyclotrimerization of 1-(4-ethynylphenyl)-1,2,2-triphenylethene has been explored, yielding benzene derivatives that serve as model compounds for studying aggregation-induced emission, highlighting the compound's potential in material science (Hu et al., 2012).
Polymerization and Material Science
The structural manipulation of benzofulvene derivatives, related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate, has been investigated for their spontaneous thermoreversible polymerization properties. These studies reveal the potential of indene derivatives in creating polymers with novel properties, such as high solubility in organic solvents and the ability to form nanostructured macromolecular aggregates (Cappelli et al., 2007). Such polymers have applications in various domains, including materials science and engineering.
Photovoltaic and Sensory Applications
Indene derivatives have found applications in the development of polymer solar cells and sensory materials. For example, indene-C60 bisadduct has been used as an electron-cascade acceptor material in polymer solar cells, demonstrating the role of indene derivatives in enhancing the efficiency of solar energy conversion devices (Cheng, Li, & Zhan, 2014). Additionally, the synthesis of hyperbranched conjugated polymers containing tetraphenylethene demonstrates the utility of indene derivatives in creating materials with aggregation-induced emission properties, suitable for fluorescent photopatterning and explosive detection (Hu et al., 2012).
Organic Synthesis and Catalyst Development
In the realm of organic synthesis, indene derivatives are employed in the development of catalysts and synthetic methodologies. For instance, ruthenium-catalyzed cycloisomerization of o-(ethynyl)phenylalkenes to diene derivatives via skeletal rearrangement has been explored, showcasing the catalytic potential of indene derivatives in organic transformations (Madhushaw et al., 2004). Such research underpins the development of new synthetic routes and catalysts in organic chemistry.
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Ethynyl-2,3-dihydro-1H-indene is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors and play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level .
Biochemical Pathways
Indole derivatives are known to regulate various cellular signaling pathways . They are involved in cell proliferation, adhesion, migration, and matrix remodeling . Dysregulation of these receptors may lead to metastatic cancer progressions . .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Propiedades
IUPAC Name |
4-ethynyl-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-5-3-6-10-7-4-8-11(9)10/h1,3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHFAHIJYNILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2814013.png)
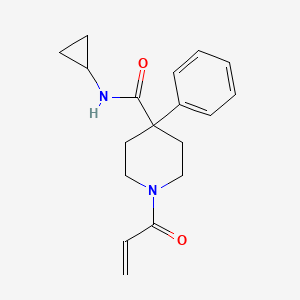
![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2814015.png)
![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)
![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)
![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)
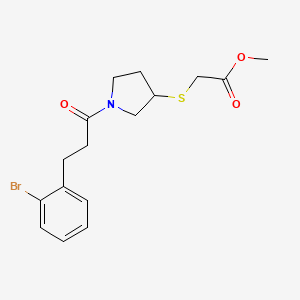

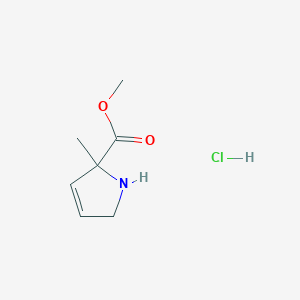
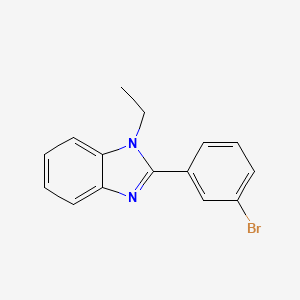
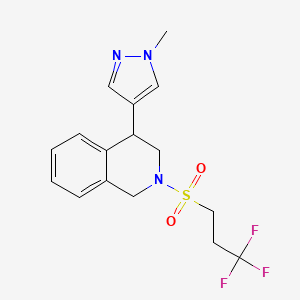
![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)
![4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2814036.png)